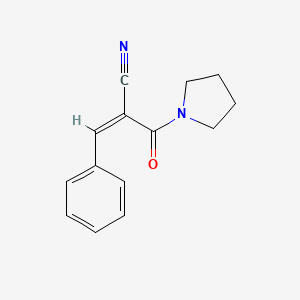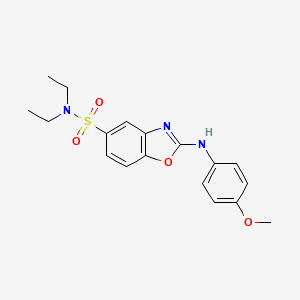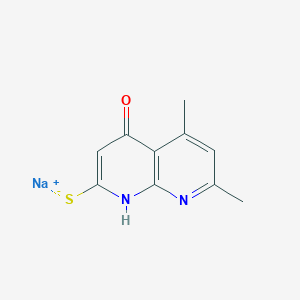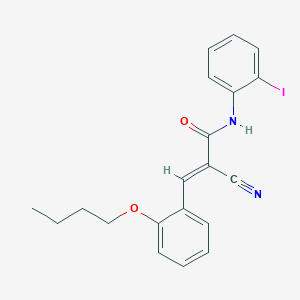
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, also known as PP2A inhibitor, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a significant impact on various biochemical and physiological processes, making it an important tool for researchers in the fields of cancer biology, neuroscience, and drug discovery.
Mecanismo De Acción
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor works by inhibiting the activity of protein phosphatase 2A ((Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile), which is a key enzyme involved in various cellular processes including cell proliferation, apoptosis, and signal transduction. By inhibiting (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, this compound has also been shown to modulate various signaling pathways including the AKT/mTOR pathway and the Wnt/β-catenin pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of using (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor in lab experiments is its specificity. This compound has been shown to selectively inhibit (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile activity, making it a valuable tool for researchers studying the role of (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile in various cellular processes.
However, one limitation of using (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor is its potential toxicity. Studies have demonstrated that this compound can induce cell death in both cancer cells and normal cells, making it important to carefully control the dosage and duration of exposure.
Direcciones Futuras
There are several potential future directions for research on (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor. One area of interest is in the development of more potent and selective inhibitors of (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, which could have even greater therapeutic potential in the treatment of cancer and other diseases.
Another area of interest is in the development of new drug delivery systems for (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor. This could involve the use of nanoparticles or other targeted delivery methods to enhance the efficacy and reduce the toxicity of this compound.
Overall, (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor is a promising compound with a range of potential applications in scientific research. Further research in this area could lead to new insights into the role of (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile in various cellular processes and the development of novel therapies for cancer and other diseases.
Métodos De Síntesis
The synthesis of (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile involves the reaction of pyrrolidine-1-carboxylic acid with 3-phenylacrylonitrile in the presence of a catalyst such as triethylamine. The resulting compound can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor has been extensively studied for its potential applications in scientific research. One of the key areas of research has been in the field of cancer biology, where this compound has been shown to have significant anti-tumor activity. Studies have demonstrated that (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor can induce apoptosis in cancer cells and inhibit tumor growth.
In addition to its anti-tumor activity, (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor has also been shown to have potential applications in the field of neuroscience. Research has demonstrated that this compound can modulate synaptic plasticity and enhance memory consolidation.
Propiedades
IUPAC Name |
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-11-13(10-12-6-2-1-3-7-12)14(17)16-8-4-5-9-16/h1-3,6-7,10H,4-5,8-9H2/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDVTCFFHMZWET-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C\C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7466712.png)

![(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide](/img/structure/B7466735.png)
![1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile](/img/structure/B7466739.png)

![(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466756.png)
![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466765.png)

![(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B7466794.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466795.png)

![[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466805.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466826.png)